5,6-Mdo-mipt

Description

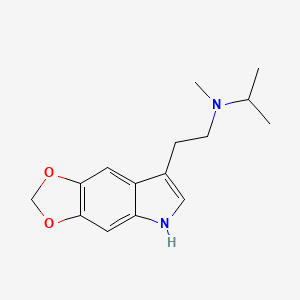

Structure

2D Structure

3D Structure

Properties

CAS No. |

88048-28-6 |

|---|---|

Molecular Formula |

C15H20N2O2 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

N-[2-(5H-[1,3]dioxolo[4,5-f]indol-7-yl)ethyl]-N-methylpropan-2-amine |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)17(3)5-4-11-8-16-13-7-15-14(6-12(11)13)18-9-19-15/h6-8,10,16H,4-5,9H2,1-3H3 |

InChI Key |

OZKGXOZBACDFIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)CCC1=CNC2=CC3=C(C=C21)OCO3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5,6 Mdo Mipt

Original Synthetic Pathways to 5,6-MDO-MiPT

The first reported synthesis of this compound was documented by Alexander Shulgin. biorxiv.org The synthesis commences with the formation of the key precursor, 5,6-methylenedioxyindole. This intermediate is prepared from piperonal, which undergoes nitration followed by a reductive cyclization to form the indole (B1671886) ring structure. nih.gov

The subsequent steps involve the conversion of 5,6-methylenedioxyindole into the final tryptamine (B22526) product. A common method for achieving this transformation is the Speeter-Anthony tryptamine synthesis. This involves the reaction of the indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride, which is then reacted with N-methyl-N-isopropylamine to yield the corresponding glyoxylamide. The final step is the reduction of the amide and the glyoxylic carbonyl group, typically using a powerful reducing agent like lithium aluminum hydride, to afford this compound. researchgate.net

A summary of the reactants and products in the final stages of the original synthesis is presented in Table 1.

| Reactant | Reagent(s) | Intermediate/Product |

| 5,6-Methylenedioxyindole | 1. Oxalyl chloride2. N-methyl-N-isopropylamine | 5,6-Methylenedioxy-N-methyl-N-isopropyl-indol-3-ylglyoxylamide |

| 5,6-Methylenedioxy-N-methyl-N-isopropyl-indol-3-ylglyoxylamide | Lithium aluminum hydride | This compound |

Exploration of Alternative Synthetic Routes for this compound and its Precursors

While the original synthesis provides a viable route to this compound, the exploration of alternative synthetic strategies is a continuous effort in chemical research to improve efficiency, yield, and safety. For the synthesis of the 5,6-methylenedioxyindole precursor, alternative methods to the nitration of piperonal and subsequent reduction have been described. rsc.org

For the construction of the tryptamine side chain, modern organic chemistry offers several alternatives to the Speeter-Anthony synthesis. One such approach is the direct C3-alkylation of the indole nucleus. sciencemadness.org For instance, 5,6-methylenedioxyindole could potentially be reacted with a suitably protected and activated 2-(N-methyl-N-isopropylamino)ethyl halide or tosylate.

Another contemporary strategy involves the use of catalytic methods. For example, iridium-catalyzed "borrowing hydrogen" reactions have been developed for the N-alkylation of tryptamines and the C3-alkylation of indoles with alcohols. nih.govsciencemadness.org These methods are considered more atom-economical and environmentally benign. A hypothetical alternative route could involve the direct alkylation of 5,6-methylenedioxyindole with an N-protected ethanolamine (B43304), followed by deprotection and N-isopropylation. sciencemadness.org

Modern N-alkylation techniques also offer cleaner and more efficient methods for introducing the methyl and isopropyl groups onto the nitrogen atom of a primary tryptamine precursor. bath.ac.uk Catalytic methods employing iridium or ruthenium complexes can facilitate the N-alkylation of amines with alcohols, providing a more sustainable alternative to traditional alkylating agents. researchgate.net

Strategies for Isotopic Labeling and Advanced Derivatization of this compound for Research Applications

Isotopic Labeling:

Isotopic labeling of tryptamines is a crucial tool for various research applications, including metabolic studies, receptor binding assays, and as internal standards for quantitative analysis. biorxiv.orgnih.gov Deuterium (²H) and tritium (³H) are common isotopes used for labeling tryptamines.

Enzymatic methods have been successfully employed for the stereoselective isotopic labeling of the tryptamine side chain. nih.gov For example, the enzymatic decarboxylation of tryptophan or its derivatives in a deuterated or tritiated solvent can introduce a deuterium or tritium atom at the α- or β-position of the ethylamine (B1201723) side chain. nih.govresearchgate.net While this has not been specifically reported for this compound, the general methodology could be adapted.

Chemical methods for isotopic labeling are also widely used. For instance, the reduction of the glyoxylamide intermediate in the Speeter-Anthony synthesis with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), would introduce deuterium atoms into the ethylamine side chain of this compound.

Advanced Derivatization:

Chemical derivatization is often employed to enhance the analytical properties of a molecule for techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). nih.govjfda-online.com Derivatization can improve volatility, thermal stability, and chromatographic separation, as well as provide characteristic mass spectral fragmentation patterns for structural elucidation. jfda-online.com

For a secondary amine like this compound, common derivatization strategies include acylation, silylation, and alkylation of the amine nitrogen. jfda-online.com Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can produce volatile derivatives with good chromatographic properties. Silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be employed.

Ligand-Receptor Binding Profiles of this compound

A comprehensive search of scientific databases and literature reveals a lack of published studies detailing the specific ligand-receptor binding profile of this compound. While binding affinities for many tryptamine analogues have been characterized, specific data for this compound are not available.

Serotonin (B10506) Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

There are no published in vitro studies that have determined the binding affinities (Ki) of this compound for any serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. Therefore, a quantitative data table of its serotonergic receptor profile cannot be compiled.

Interactions with Other Neurotransmitter Receptors (e.g., Alpha-Adrenergic, Dopaminergic, Histaminergic)

Similarly, there is no available research data on the binding affinity of this compound at other major neurotransmitter receptors, such as alpha-adrenergic, dopaminergic, or histaminergic receptor sites.

Functional Receptor Agonism and Antagonism Characterization of this compound (e.g., Calcium Mobilization Assays)

No studies have been published that characterize the functional activity of this compound at any receptor. Assays that determine a compound's efficacy, such as calcium mobilization assays which measure Gq-coupled receptor activation (like 5-HT2A), have not been reported for this specific compound. plos.org As a result, it is not scientifically documented whether this compound acts as an agonist, partial agonist, or antagonist at the 5-HT2A receptor or any other receptor subtype.

Modulation of Monoamine Transporters by this compound (e.g., SERT, NET, DAT)

The effect of this compound on the monoamine transporters—the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT)—has not been investigated in published scientific literature. Data regarding its potential to inhibit or reverse transport at these sites is therefore unknown. For comparison, the related compound 5-MeO-MiPT has been found to show significant affinity for SERT and NET. wikipedia.org

Structure-Activity Relationship (SAR) Investigations Involving this compound and Analogues

While direct pharmacological data for this compound is absent, its structure allows for discussion within the broader context of tryptamine structure-activity relationships (SAR). nih.gov SAR studies investigate how a molecule's chemical structure relates to its biological activity. The key structural features of this compound are the core indole ring, the ethylamine side chain, the N-methyl-N-isopropyl substitution on the amine, and the methylenedioxy group fused to the 5 and 6 positions of the indole ring.

In his commentary on the related compound 5,6-MDO-DIPT, Shulgin noted that the series of 5,6-methylenedioxy substituted tryptamines were appealing targets for research but had not been explored to determine active levels. erowid.org A 1982 study on various N,N-dialkyltryptamines with methylenedioxy substituents concluded that no single structural feature correlated with binding or behavioral changes, suggesting a complex mode of action. nih.gov

Influence of Indole Ring Modifications on Receptor Activity

The defining feature of this compound is the methylenedioxy bridge across the 5th and 6th positions of the indole nucleus. This modification significantly alters the electronic properties of the benzene (B151609) portion of the indole ring compared to unsubstituted or 5-methoxy-substituted tryptamines like 5-MeO-MiPT.

In general tryptamine SAR, substitutions on the indole ring profoundly impact receptor affinity and functional activity, particularly at serotonin receptors which are the primary targets for psychedelic tryptamines. nih.govresearchgate.net For instance, the presence and position of a methoxy (B1213986) (MeO) or hydroxy (OH) group at the 4 or 5-position is a common feature of many potent serotonergic compounds, such as 5-MeO-DMT and psilocin (4-HO-DMT). researchgate.netnih.gov The 5,6-methylenedioxy group can be seen as a rigid analogue of a 5,6-dimethoxy substitution, a modification seen in the compound 5,6-MeO-MiPT, which Shulgin reported as producing no noticeable psychoactive effects. wikipedia.org The fusion of this five-membered dioxole ring to the indole structure would be expected to influence how the ligand fits into the binding pockets of target receptors, but without empirical data, any prediction of its specific pharmacological profile remains speculative.

Receptor Pharmacology and Neurotransmitter System Interactions of 5,6 Mdo Mipt

Role of N-Substitution Patterns on Binding and Efficacy in Tryptamines

The pharmacological profile of a tryptamine (B22526), including its binding affinity at various receptors and its functional efficacy as an agonist, partial agonist, or antagonist, is significantly influenced by the nature of the alkyl substituents on the terminal nitrogen atom of the ethylamine (B1201723) side chain. While specific receptor binding and functional assay data for 5,6-methylenedioxy-N-methyl-N-isopropyltryptamine (5,6-MDO-MiPT) are not extensively documented in scientific literature, a substantial body of research on analogous tryptamines allows for well-grounded inferences regarding the influence of its N-methyl-N-isopropyl (MiPT) substitution. wikipedia.orgwikipedia.org

The size, shape, and lipophilicity of the N-alkyl groups play a crucial role in determining how the molecule interacts with the binding pockets of various receptors, particularly the serotonin (B10506) (5-HT) receptor subtypes that are central to the psychoactive effects of tryptamines.

The substitution pattern on the nitrogen atom of the tryptamine side chain is a key determinant of a compound's pharmacological activity. Variations in these substituents can modulate binding affinity and functional efficacy at key serotonergic receptors, such as the 5-HT2A and 5-HT1A subtypes.

In the case of this compound, the presence of both a methyl and an isopropyl group on the nitrogen atom creates an asymmetrical substitution pattern. Research into the structure-activity relationships (SAR) of tryptamines indicates that such substitutions have a nuanced impact on receptor interaction. For instance, increasing the steric bulk of the N-substituents can influence receptor selectivity and agonist potency.

Studies on a range of N,N-dialkyltryptamines have shown that while the N-alkyl group may have a modest effect on in vitro potency at the 5-HT2A receptor, it can significantly impact in vivo potency. For example, in a study of 4-hydroxy-N,N-dialkyltryptamines, the in vivo potency, as measured by the head-twitch response in mice, was found to be negatively correlated with the size of the N-alkyl substituents. acs.org This suggests that bulkier groups may hinder the molecule's ability to cross the blood-brain barrier or adopt the optimal conformation for receptor activation in a physiological setting.

The N-methyl-N-isopropyl substitution in MiPT and its analogs is of particular interest. In vitro studies have demonstrated that N-methyl-N-isopropyltryptamine (MiPT) itself is an active psychedelic. wikipedia.org Furthermore, research on 4-substituted tryptamines has shown that compounds with asymmetrical alkyl substituents, such as 4-HO-MiPT, are potent 5-HT2A agonists. acs.org

The following table illustrates the effect of varying N-substitutions on the in vitro functional activity at the human 5-HT2A receptor for a series of tryptamine analogs.

| Compound | EC₅₀ (nM) at h5-HT₂ₐ |

|---|---|

| N,N-Dimethyltryptamine (DMT) | 38.3 |

| N,N-Diethyltryptamine (DET) | 67.8 |

| N,N-Dipropyltryptamine (DPT) | 26.1 |

| N,N-Diisopropyltryptamine (DiPT) | 33.5 |

| N-Methyl-N-isopropyltryptamine (MiPT) | 44.9 |

Data sourced from a study on psilocybin analogues, illustrating the relative potencies of various N,N-dialkyltryptamines in a calcium flux assay. acs.org

This data indicates that the potency at the 5-HT2A receptor does not strictly follow a simple trend related to the size of the N-alkyl groups in this in vitro assay. acs.org The asymmetrical N-methyl-N-isopropyl substitution of MiPT results in a potency comparable to other N,N-dialkyltryptamines. acs.org

Preclinical Pharmacokinetics and Metabolic Fate of 5,6 Mdo Mipt

In Vitro Metabolic Transformation Studies of 5,6-MDO-MiPT

There is currently no publicly available scientific literature detailing the in vitro metabolic transformation of this compound.

Identification of Phase I and Phase II Metabolites

Specific Phase I and Phase II metabolites of this compound have not been identified in scientific studies. Research on analogous tryptamines, such as 5-MeO-MiPT, has identified various metabolites resulting from processes like demethylation and hydroxylation, but similar investigations for this compound have not been published. nih.govresearchgate.net

Enzymatic Pathways Involved in Biotransformation (e.g., Demethylation, Hydroxylation, N-oxidation)

The specific enzymatic pathways responsible for the biotransformation of this compound have not been elucidated. While it can be inferred that enzymes from the cytochrome P450 (CYP) family would likely be involved, as is common for many tryptamines, no studies have confirmed the roles of specific enzymes in the demethylation, hydroxylation, or N-oxidation of this compound. researchgate.netresearchgate.net

In Vivo Preclinical Metabolism of this compound in Animal Models

There is a lack of published research on the in vivo preclinical metabolism of this compound in any animal models. Consequently, data regarding its absorption, distribution, metabolism, and excretion (ADME) profile in a living organism are not available.

Metabolite Biomarker Identification and Quantification for Research Purposes

Due to the absence of studies identifying the metabolites of this compound, there has been no identification or quantification of its metabolite biomarkers for research or forensic purposes. The establishment of such biomarkers is contingent on foundational metabolic studies, which have not yet been conducted for this compound. nih.govresearchgate.net

Neurobiological Investigations of 5,6 Mdo Mipt in Preclinical Models

In Vitro Neurobiological Assays of 5,6-MDO-MiPT Activity

Detailed in vitro studies to characterize the specific receptor binding profile and functional activity of this compound are not extensively reported in the scientific literature. The primary mechanism of action for classic psychedelic tryptamines involves agonism at serotonin (B10506) 5-HT₂A receptors, which is a critical determinant of their hallucinogenic effects. Typically, the affinity of a compound for a range of serotonergic, dopaminergic, and adrenergic receptors is quantified through radioligand binding assays to establish its receptor interaction profile.

While data for this compound is not available, the profile of the related compound 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) has been characterized, showing a high affinity for the 5-HT₁A receptor and moderate affinity for the 5-HT₂A receptor. iiab.meunife.it It also interacts with serotonin and norepinephrine (B1679862) transporters. iiab.meunife.itwikipedia.org Such assays are fundamental to understanding a novel compound's potential neurobiological activity, but this characterization has not yet been publicly documented for this compound.

Table 1: Illustrative Receptor Binding Affinities of the Analogue 5-MeO-MiPT This table shows data for the related compound 5-MeO-MiPT to illustrate a typical in vitro binding profile for a tryptamine (B22526) analogue. This data does not represent this compound.

| Receptor/Transporter | Binding Affinity (Ki, μM) | Reference |

|---|---|---|

| 5-HT1A | 0.058 | iiab.meunife.it |

| 5-HT2A | 0.163 | iiab.meunife.it |

| SERT | Data available but varies | iiab.mewikipedia.org |

| NET | Data available but varies | iiab.mewikipedia.org |

Behavioral Phenotyping in Animal Models Exposed to Tryptamine Analogues

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and is considered a preclinical model for predicting the hallucinogenic potential of psychedelic compounds. nih.gov This rapid, rhythmic head movement is a characteristic behavioral effect induced by serotonergic hallucinogens. nih.gov Studies investigating tryptamine analogues frequently utilize the HTR assay to confirm in vivo 5-HT₂A agonist activity. For instance, the related tryptamine 5-MeO-DIPT has been shown to induce the head-twitch response, indicating its activity at this receptor. nih.gov Specific studies assessing whether this compound elicits the head-twitch response in animal models have not been identified in the available literature.

Psychedelic compounds can modulate a range of complex behaviors in animal models, including those related to social interaction and anxiety. Preclinical behavioral tests such as the elevated plus-maze and open field test are often used to assess anxiolytic (anxiety-reducing) or anxiogenic (anxiety-producing) effects. nih.gov Research on the related tryptamine 5-MeO-DMT has demonstrated mixed anxiolytic and anxiogenic effects in these paradigms. nih.gov The evaluation of such behavioral changes provides insight into the broader psychoactive profile of a substance beyond its primary hallucinogenic-like effects. However, formal investigations into the effects of this compound on social and innate behaviors in preclinical models are currently lacking.

Neurochemical Effects and Neurotransmitter Dynamics in Preclinical Models

The administration of psychedelic tryptamines can significantly alter the dynamics of monoamine neurotransmitters, including serotonin (5-HT), dopamine (B1211576) (DA), and norepinephrine (NE). Techniques like in vivo microdialysis allow for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. Studies on other psychoactive substances, such as MDMA and 5-MeO-DIPT, have shown that they can increase the extracellular concentrations of serotonin and dopamine in brain areas like the striatum, nucleus accumbens, and frontal cortex. nih.govnih.gov These alterations in monoamine levels are believed to contribute to the acute behavioral and psychological effects of these compounds. mdpi.com The specific impact of this compound on monoamine release and turnover remains an uninvestigated area of its neuropharmacology.

Table 2: General Effects of Tryptamine Analogues on Neurotransmitter Levels This table summarizes general findings for tryptamine analogues. Specific quantitative data for this compound is not available.

| Neurotransmitter | General Effect Observed with Analogues (e.g., 5-MeO-DIPT) | Brain Regions Implicated | Reference |

|---|---|---|---|

| Serotonin (5-HT) | Increased extracellular levels | Frontal Cortex, Nucleus Accumbens, Striatum | nih.gov |

| Dopamine (DA) | Increased extracellular levels | Frontal Cortex, Nucleus Accumbens, Striatum | nih.govnih.gov |

| Norepinephrine (NE) | Modulation of release/uptake | General CNS | iiab.mewikipedia.org |

The glutamatergic system, the primary excitatory neurotransmitter system in the brain, is significantly modulated by serotonergic psychedelics. nih.gov Activation of 5-HT₂A receptors, which are located on cortical pyramidal neurons, is thought to produce a "glutamate surge," or a sudden increase in cortical glutamate (B1630785) levels. mdpi.com This phenomenon is hypothesized to be a key mechanism underlying the neuroplastic and therapeutic effects of some psychedelic compounds. nih.govmdpi.com This interaction highlights a complex interplay between the serotonin and glutamate systems. nih.gov While this is a critical area of modern psychedelic research, the specific interactions of this compound with the glutamatergic system have not been experimentally determined.

Investigations into Neural Plasticity and Synaptic Remodeling

Preclinical research into the effects of the psychedelic compound 5,6-methoxy-N,N-diisopropyltryptamine (this compound) on neural plasticity and synaptic remodeling is currently limited. While the broader class of tryptamine psychedelics, which includes compounds like psilocybin and N,N-dimethyltryptamine (DMT), has been the subject of increasing investigation for their potential to promote structural and functional changes in the brain, specific data on this compound remains largely unavailable in the published scientific literature.

Psychedelic compounds are generally understood to exert their effects on neural plasticity primarily through the activation of the serotonin 2A (5-HT2A) receptor. nih.govnih.gov Stimulation of this receptor is believed to initiate downstream signaling cascades that can lead to changes in gene expression and protein synthesis, ultimately influencing neuronal structure and function. nih.govexamine.com

Studies on other tryptamines have demonstrated a range of effects related to neural plasticity, offering a potential framework for understanding how this compound might act. For instance, research in preclinical models has shown that compounds like DMT can promote the growth of new dendritic spines (spinogenesis) and the formation of new synapses (synaptogenesis) in cortical neurons. nih.gov These structural alterations are often accompanied by functional changes, such as increases in the frequency and amplitude of spontaneous excitatory postsynaptic currents. nih.gov

Furthermore, the expression of key proteins involved in neuronal growth and survival, such as brain-derived neurotrophic factor (BDNF), has been shown to be modulated by some psychedelics. nih.govexamine.comnih.gov BDNF plays a crucial role in activity-dependent synaptic plasticity and is essential for learning and memory. nih.govnih.gov Investigations into compounds like 5-MeO-DMT have revealed alterations in plasticity-related gene expression. dntb.gov.ua

While these findings from related compounds are informative, it is crucial to note that direct evidence for this compound's impact on these neurobiological processes is absent. The specific molecular structure of this compound will determine its unique pharmacological profile, including its affinity for various receptors and its subsequent effects on neural plasticity. Therefore, dedicated preclinical studies are necessary to elucidate the specific mechanisms and outcomes of this compound administration on synaptic remodeling and neural plasticity. Without such focused research, any discussion of its effects in this domain remains speculative.

Advanced Analytical Techniques for 5,6 Mdo Mipt Research

High-Resolution Mass Spectrometry for Identification and Quantification of 5,6-MDO-MiPT

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of NPS. scispace.com Unlike standard mass spectrometry, HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, provide high resolving power and mass accuracy (typically below 5 ppm). scispace.com This allows for the determination of the elemental composition of an unknown compound from its exact mass, which is crucial for identifying new substances for which no reference standard may exist. scispace.com

For this compound, HRMS can distinguish it from other structurally similar compounds, including isomers, based on its precise molecular mass. The compound has been included in the development of large HRMS spectral libraries and databases used for screening and confirming NPS in forensic casework. scispace.com Techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) are utilized for the detection of tryptamines, including this compound, in various samples. unam.mx The combination of full scan MS for identification and targeted scans for quantification makes HRMS a powerful tool for both qualitative and quantitative analysis. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H20N2O2 | scispace.comnih.gov |

| Molecular Weight | 260.33 g/mol | nih.govfda.gov |

| Monoisotopic Mass | 260.152477885 Da | nih.gov |

Chromatographic Separation Techniques (e.g., Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for separating the target analyte, this compound, from a complex mixture prior to its detection by a mass spectrometer or other detectors. The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the compound's properties and the analytical requirements.

Liquid Chromatography (LC): LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or HRMS (LC-HRMS), is a prevalent technique for analyzing tryptamines. scispace.comnih.gov This approach is well-suited for thermolabile or non-volatile compounds. In the context of NPS screening, LC systems can separate a wide range of substances in a single run. scispace.com For instance, research on a broad spectrum of novel psychoactive substances has included this compound in methods utilizing liquid chromatography for separation. scispace.comunam.mx The purification of tryptamine (B22526) compounds can be achieved through various forms of liquid chromatography, such as HPLC. googleapis.com

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is another standard method for the analysis of many NPS. scispace.com For tryptamines, derivatization may sometimes be employed to improve their chromatographic behavior and thermal stability. While specific GC methods for this compound are not detailed in the available literature, the general approach used for related tryptamines would be applicable. scispace.compsu.edu The separation on a GC column followed by electron impact (EI) ionization in the MS can provide characteristic fragmentation patterns that aid in structural identification. scispace.com The compound can be purified using gas chromatography techniques. googleapis.com

Spectroscopic Methods (e.g., Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance) for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H-NMR and ¹³C-NMR would confirm the presence and connectivity of all its structural features: the protons on the indole (B1671886) ring, the ethylamine (B1201723) side chain, the N-methyl and N-isopropyl groups, and the characteristic signal from the methylenedioxy bridge (-O-CH₂-O-). While specific NMR spectral data for this compound is not publicly available, the analysis of related tryptamines demonstrates the power of NMR in confirming their synthesis and structure. scispace.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In a sample of this compound, FTIR would be expected to show characteristic absorption bands corresponding to N-H stretching of the indole ring, C-H stretching of the alkyl and aromatic groups, C-O-C stretching of the methylenedioxy group, and C-N stretching of the amine. This technique is often used in the qualitative analysis of seized drug samples. nih.gov

Chemometric and Data Analysis Approaches in Analytical Chemistry Optimization

Chemometrics involves the use of mathematical and statistical methods to optimize analytical procedures and to extract maximum information from chemical data. In the context of NPS analysis, chemometric approaches can be used to design experiments for method development and validation, for example, in optimizing extraction processes or chromatographic separations. researchgate.net

Response surface methodology and experimental designs like Plackett-Burman or central composite designs can be applied to efficiently study the influence of various factors on the analytical response. researchgate.net For instance, in the analysis of the related compound 5-MeO-MiPT, chemometrics was used to optimize the effects of hydrolysis and solid-phase extraction processes for GC-MS analysis. researchgate.net Such data analysis strategies are crucial for developing robust and reliable methods for the detection of compounds like this compound, especially when dealing with complex matrices and the need to screen for a large number of potential substances simultaneously.

Directions for Future Academic Research on 5,6 Mdo Mipt

Elucidation of Underexplored Pharmacological Targets and Signaling Pathways

A foundational area of future research will be to comprehensively map the pharmacological interactions of 5,6-MDO-MiPT. While its structural relative, 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), is known to be an agonist of the 5-HT2A receptor, the specific binding affinities and functional activities of this compound at various serotonin (B10506) receptors and other potential targets are unknown. nih.gov

Future research should prioritize:

Receptor Binding Assays: Quantitative analysis of binding affinities at a wide array of serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, is essential. nih.govchemeurope.com This will help to establish a primary pharmacological profile.

Functional Assays: Beyond simple binding, studies should investigate the functional activity of this compound at these receptors, determining whether it acts as a full agonist, partial agonist, or antagonist. nih.gov Techniques like BRET (Bioluminescence Resonance Energy Transfer) can elucidate G-protein versus beta-arrestin signaling pathway activation, which is crucial for understanding the qualitative effects of the compound. nih.govnih.gov

Exploration of Non-Serotonergic Targets: Research should not be limited to serotonin receptors. The interaction of this compound with other neurotransmitter systems, such as dopamine (B1211576) and norepinephrine (B1679862) transporters, should be investigated, as seen with related compounds. nih.gov

Advanced Preclinical Neurobiological Investigations for Comprehensive Understanding

To bridge the gap between in vitro findings and potential in vivo effects, a series of advanced preclinical neurobiological investigations are necessary. These studies, conducted in animal models, can provide insights into the compound's integrated effects on the brain and behavior.

Key preclinical studies should include:

Head-Twitch Response (HTR) in Rodents: The HTR in mice is a well-established behavioral proxy for 5-HT2A receptor activation and potential psychedelic-like effects. nih.govnih.gov Quantifying the HTR induced by this compound would provide initial evidence of its psychedelic potential.

In Vivo Electrophysiology: Techniques such as in vivo electrophysiological recordings in awake animals can reveal how this compound alters neuronal firing and network oscillations in brain regions implicated in psychedelic effects, such as the prefrontal cortex and hippocampus.

Neuroimaging Studies: Advanced neuroimaging techniques like fMRI or PET in animal models can map the whole-brain functional connectivity changes induced by this compound, offering a systems-level understanding of its neurobiological impact.

Development of Novel In Vitro and In Vivo Research Methodologies

The study of this compound would benefit from the application and development of novel research methodologies to overcome the limitations of classical approaches.

Future methodological developments could include:

High-Throughput Screening: The use of high-resolution mass spectrometry and other high-throughput screening methods can facilitate the rapid identification and quantification of this compound and its metabolites in biological samples. scispace.com

Human Liver Microsome Studies: In vitro metabolism studies using human liver microsomes can identify the primary metabolic pathways and potential drug-drug interactions, as has been done for 5-MeO-MiPT. nih.govresearchgate.net This is a critical step in understanding the compound's pharmacokinetics.

Organoid Models: The use of brain organoids derived from human induced pluripotent stem cells offers a sophisticated in vitro platform to study the effects of this compound on human neuronal development and network activity in a controlled environment.

Theoretical and Computational Modeling Studies for Predicting Pharmacological Properties and Interactions

Given the expense and time required for empirical research, theoretical and computational modeling offers a powerful and efficient avenue to predict the pharmacological properties of this compound and guide further experimental work. springernature.com

Future computational research should focus on:

Molecular Docking: Simulating the binding of this compound to homology models of key receptors, such as the 5-HT2A receptor, can predict binding affinity and specific molecular interactions. iiab.me

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the chemical structures and biological activities of a series of related tryptamines, QSAR models can be developed to predict the psychedelic potential and other pharmacological properties of this compound.

Systems Pharmacology Modeling: Integrating in vitro data into larger computational models of neuronal signaling can help predict the emergent, systems-level effects of the compound on brain function. nih.gov

Q & A

Q. What are the established synthetic routes for 5,6-Mdo-mipt, and what key reaction parameters influence yield and purity?

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and stereochemical configuration?

Methodological Answer:

- Use NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm backbone connectivity and X-ray crystallography for absolute stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC chiral columns assess enantiomeric excess .

- Cross-validation across techniques minimizes misassignment risks, particularly for stereoisomers .

Q. What in vitro assays are commonly used to evaluate this compound’s pharmacological activity, and how should controls be designed?

Methodological Answer:

- Standard assays include receptor binding studies (e.g., radioligand displacement) and cell viability assays (e.g., MTT). Controls must account for solvent effects (e.g., DMSO ≤0.1% v/v), include positive/negative benchmarks (e.g., known agonists/inhibitors), and use triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

Methodological Answer:

- Conduct meta-analysis to identify variability sources: compare cell lines (e.g., HEK293 vs. primary neurons), assay conditions (e.g., incubation time, pH), and statistical methods (e.g., fixed vs. random effects models). Use Bland-Altman plots to visualize systematic biases .

- Example Conflict: Discrepancies in IC₅₀ values may arise from differential receptor isoform expression or assay sensitivity thresholds.

Q. What computational strategies best integrate with experimental data to predict this compound’s pharmacokinetic properties?

Methodological Answer:

- Combine molecular dynamics simulations (e.g., AMBER, GROMACS) to study membrane permeability with QSAR models for predicting logP and metabolic stability. Validate predictions via in vivo pharmacokinetic studies (e.g., rodent plasma concentration-time profiles) .

- Limitations: Computational models may overlook rare metabolic pathways, necessitating tandem LC-MS/MS validation .

Q. How should researchers design experiments to investigate this compound’s off-target effects while minimizing false positives?

Methodological Answer:

- Employ high-content screening (HCS) with multi-parameter readouts (e.g., cytotoxicity, mitochondrial stress) and chemoproteomics (e.g., affinity pulldown-MS) to identify off-target binding. Use CRISPR-Cas9 knockout models to confirm mechanistic relevance .

- Statistical rigor: Apply Benjamini-Hochberg correction for multiple comparisons to reduce false discovery rates .

Q. What methodologies are critical for analyzing this compound’s stability under physiological conditions?

Methodological Answer:

- Simulate physiological environments using pH-varied buffers (e.g., pH 2.0–7.4) and monitor degradation via UV-Vis spectroscopy or LC-MS . Quantify half-life (t₁/₂) using non-linear regression models (e.g., first-order kinetics) .

- Advanced Tip: Pair with accelerated stability testing (40°C/75% RH) to predict shelf-life under standard conditions .

Guidelines for Rigorous Research Design

- Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions and PICOT (Population, Intervention, Comparison, Outcome, Time) for experimental design .

- Data Contradictions : Use triangulation by combining qualitative (e.g., researcher notes) and quantitative data to resolve conflicts .

- Ethical Compliance : Ensure protocols for animal/human studies align with institutional review boards (IRBs) and ARRIVE/STROBE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.